molecular formula C10H12FNO3 B584224 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide CAS No. 1346600-59-6

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide

Cat. No.: B584224
CAS No.: 1346600-59-6
M. Wt: 217.233
InChI Key: MIIHTIGREDJGEO-LNFUJOGGSA-N
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Description

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide has several applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in various fields suggests that it may have diverse mechanisms of action depending on the specific application.

Future Directions

The unique properties of “2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide” open new avenues for research in various fields, including medicine, biology, and chemistry. Its role as a stable isotope-labeled compound suggests potential applications in metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide typically involves the reaction of 4-fluorophenol with deuterated reagents to introduce the deuterium atoms. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The resulting intermediate is then reacted with N-methoxy-N-methylacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-N-methoxy-N-methyl-acetamide
  • 2-(4-Fluorophenoxy-d4)-acetic acid
  • 2-(4-Fluorophenoxy-d4)-acetic acid ethyl ester

Uniqueness

The presence of deuterium atoms in 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide makes it unique compared to its non-deuterated counterparts. Deuterium provides stability and can alter the compound’s metabolic profile, making it valuable for research applications that require precise tracking and analysis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide' involves the reaction of 4-fluoroanisole with deuterated methyl magnesium bromide, followed by reaction with acetyl chloride and methanol. The resulting product is then reacted with methylamine to obtain the final compound.", "Starting Materials": ["4-fluoroanisole", "deuterated methyl magnesium bromide", "acetyl chloride", "methanol", "methylamine"], "Reaction": [ "Step 1: Reaction of 4-fluoroanisole with deuterated methyl magnesium bromide to form 4-fluorophenyl-d4-methanol", "Step 2: Reaction of 4-fluorophenyl-d4-methanol with acetyl chloride and methanol to form 2-(4-Fluorophenoxy-d4)-N-methoxy-acetamide", "Step 3: Reaction of 2-(4-Fluorophenoxy-d4)-N-methoxy-acetamide with methylamine to form the final product, 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide" ] }

CAS No.

1346600-59-6

Molecular Formula

C10H12FNO3

Molecular Weight

217.233

IUPAC Name

N-methoxy-N-methyl-2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetamide

InChI

InChI=1S/C10H12FNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3/i3D,4D,5D,6D

InChI Key

MIIHTIGREDJGEO-LNFUJOGGSA-N

SMILES

CN(C(=O)COC1=CC=C(C=C1)F)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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